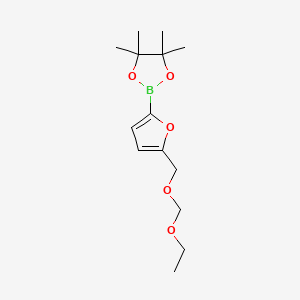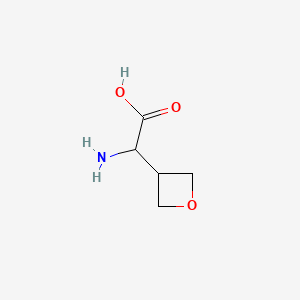
3,5-Bis(1-pyrenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Bis(1-pyrenyl)pyridine, also known as 3,5-Di(1-pyrenyl)pyridine, is a chemical compound with the molecular formula C37H21N . It is used in research and development .
Physical And Chemical Properties Analysis
3,5-Bis(1-pyrenyl)pyridine has a molecular formula of C37H21N and an average mass of 479.569 Da . It has a density of 1.3±0.1 g/cm3, and its molar refractivity is 166.0±0.3 cm3 . It also exhibits aggregation-induced emission (AIE) characteristics .Scientific Research Applications
Anticancer Research
Pyridine scaffolds, such as those in 3,5-Di(pyren-1-yl)pyridine, have been explored for their anticancer properties. They are investigated for their ability to interact with tubulin-microtubule systems, which are crucial for cell division. Targeting these systems can lead to the development of new anticancer agents .
Environmental Sensing
Due to the polarity-dependent vibronic emission of pyrene, compounds like 3,5-Di(pyren-1-yl)pyridine serve as environmental probes. They can indicate changes in the microenvironment, such as pH shifts or the presence of specific pollutants, by altering their emission characteristics .
Chemosensors for Metal Ions
The structure of 3,5-Di(pyren-1-yl)pyridine allows it to act as a chemosensor for metal ions. It can selectively bind to certain ions, causing a change in its optical properties. This selectivity is crucial for detecting and quantifying metal ions in various samples, from industrial waste to biological fluids .
properties
IUPAC Name |
3,5-di(pyren-1-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21N/c1-3-22-7-9-26-11-15-30(32-17-13-24(5-1)34(22)36(26)32)28-19-29(21-38-20-28)31-16-12-27-10-8-23-4-2-6-25-14-18-33(31)37(27)35(23)25/h1-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQHSDEZACXAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CN=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di(pyren-1-yl)pyridine | |
Q & A
Q1: What is known about the structural characteristics of 3,5-di(1-pyrenyl)pyridine, and how do these characteristics influence its properties?
A1: 3,5-Di(1-pyrenyl)pyridine (3,5-DPP) is characterized by a central pyridine ring substituted at the 3 and 5 positions with two pyrene units. [] This structure leads to a highly twisted conformation in the solid state, with significant interpyrene torsional angles. [] This twisted conformation contributes to the compound's amorphous nature in thin films, impacting its performance in organic light-emitting diodes (OLEDs). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


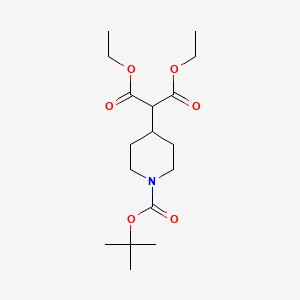
![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)
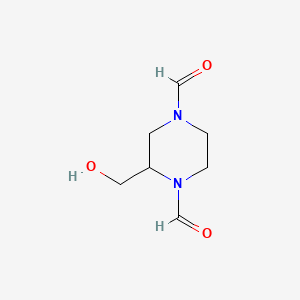
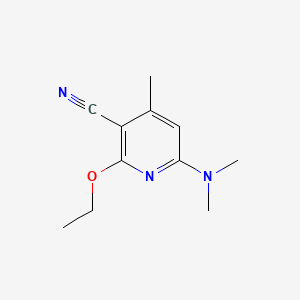
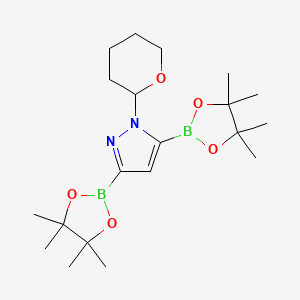
![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)
